![molecular formula C8H12O2 B100570 Spiro[2.4]heptane-1-carboxylic Acid CAS No. 17202-94-7](/img/structure/B100570.png)
Spiro[2.4]heptane-1-carboxylic Acid
Overview
Description
Spiro[2.4]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 g/mol . The compound is in liquid form .
Synthesis Analysis
The synthesis of spiro[2.4]heptane-1-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . This process is considered efficient and high-yielding .Molecular Structure Analysis
The InChI code for spiro[2.4]heptane-1-carboxylic acid is 1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) . The compound has a complex structure with a spirocyclic arrangement .Physical And Chemical Properties Analysis
Spiro[2.4]heptane-1-carboxylic acid has a molecular weight of 140.18 g/mol . It has a topological polar surface area of 37.3 Ų . The compound is in liquid form .Scientific Research Applications
Synthesis of Bioactive Compounds
Spiro[2.4]heptane-1-carboxylic Acid: is a valuable building block in the synthesis of bioactive compounds. Its rigid structure and spirocyclic configuration make it an ideal scaffold for developing new pharmaceuticals with potential biological activities . The unique three-dimensional shape of spiro compounds can lead to selective interaction with biological targets, which is crucial in drug design.
Material Science Applications
In material science, Spiro[2.4]heptane-1-carboxylic Acid can be used to create polymers with unique mechanical properties. The spirocyclic structure imparts a degree of rigidity and can enhance the thermal stability of the polymers. This makes them suitable for high-performance materials used in extreme conditions .
Chemical Synthesis
This compound serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including cycloadditions, to form complex molecules. Its reactivity can be harnessed to construct a wide array of chemical entities, from small molecules to complex natural products .
Chromatography
Spiro[2.4]heptane-1-carboxylic Acid: can be utilized in chromatography as a chiral stationary phase component. Its unique structure can help in the separation of enantiomers, which is a critical process in the production of enantiopure pharmaceuticals .
Analytical Chemistry
In analytical chemistry, derivatives of Spiro[2.4]heptane-1-carboxylic Acid can be used as standards or reagents. Their well-defined structure and stability under various conditions make them suitable for use in calibration and quantitative analyses .
Prostaglandin Synthesis
The compound has been identified as a useful intermediate in the preparation of prostaglandin analogues. It possesses alkylation properties at the acidic center, which is crucial for the synthesis of these biologically significant compounds .
Safety and Hazards
Future Directions
The spiro[2.4]heptane scaffold has been identified as a key element in the synthesis of various compounds, including ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of hepatitis C virus infections . This suggests that spiro[2.4]heptane-1-carboxylic acid and related compounds could have significant applications in drug discovery and design .
Mechanism of Action
Target of Action
Spiro[2.4]heptane-1-carboxylic Acid is a complex organic compound
Mode of Action
The mode of action of Spiro[2.4]heptane-1-carboxylic Acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.
properties
IUPAC Name |
spiro[2.4]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWFMXZFOVJDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434794 | |
Record name | Spiro[2.4]heptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.4]heptane-1-carboxylic Acid | |
CAS RN |
17202-94-7 | |
Record name | Spiro[2.4]heptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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